(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid
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Overview
Description
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom attached to the nicotinamide ring and a dimethylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid typically involves the following steps:
Amidation: The brominated nicotinamide is then subjected to an amidation reaction with 3,3-dimethylbutanoic acid. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the compound with altered functional groups.
Reduction: Reduced forms of the compound with different oxidation states.
Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nicotinamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid: Lacks the (S)-configuration, which may affect its biological activity and interactions.
2-(5-Chloronicotinamido)-3,3-dimethylbutanoic acid: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-(5-Fluoronicotinamido)-3,3-dimethylbutanoic acid: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of the bromine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15BrN2O3 |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
(2S)-2-[(5-bromopyridine-3-carbonyl)amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)9(11(17)18)15-10(16)7-4-8(13)6-14-5-7/h4-6,9H,1-3H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI Key |
KPPXCAVLNBNFRW-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CC(=CN=C1)Br |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
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